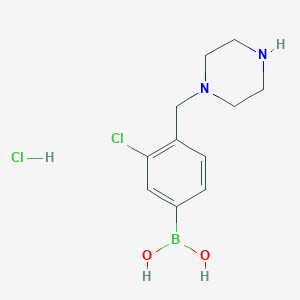

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride

説明

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a useful research compound. Its molecular formula is C11H17BCl2N2O2 and its molecular weight is 291 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating bacterial infections and its role in enhancing the efficacy of β-lactam antibiotics. This article explores its biological activity, focusing on its inhibitory effects on β-lactamases, antibacterial properties, and mechanisms of action.

- Chemical Formula : CHBClNO

- Molecular Weight : 282.57 g/mol

- CAS Number : 1704074-25-8

The compound acts primarily as a boronic acid derivative, which is known to interact with serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in various Gram-negative bacteria. The mechanism involves the formation of a reversible covalent bond with the active site serine residue of the β-lactamases, thereby inhibiting their activity and restoring the efficacy of β-lactam antibiotics such as meropenem and ceftazidime.

Inhibition of β-Lactamases

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against class A and class C β-lactamases. For instance, a study reported that derivatives of phenylboronic acids, including this compound, showed low micromolar inhibition against KPC-2 and AmpC enzymes. The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem against Klebsiella pneumoniae strains expressing KPC-2 .

| Compound | Target Enzyme | FICI Value | Bacterial Strain |

|---|---|---|---|

| This compound | KPC-2 | <0.5 | Klebsiella pneumoniae |

| This compound | AmpC | ~0.5 | Pseudomonas aeruginosa |

Antibacterial Activity

In vitro assays have shown that this compound can enhance the susceptibility of resistant bacterial strains to β-lactam antibiotics. The interaction between the boronic acid moiety and bacterial cell wall components leads to increased aggregation and subsequent bacterial cell death .

A notable study highlighted that boronic acids could effectively aggregate with bacterial surfaces, leading to enhanced recognition and killing of bacteria such as E. coli. The size of aggregates formed was directly correlated with the concentration of boronic acids present, which was critical for their antibacterial activity .

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. This is crucial for its potential application in clinical settings, where minimizing adverse effects is essential.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of boronic acid derivatives in cancer therapy. The compound has been investigated for its ability to inhibit proteasome activity, which is vital for regulating protein degradation in cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thus inducing apoptosis in cancer cells.

Case Study: Proteasome Inhibition

A study demonstrated that (3-Chloro-4-(piperazin-1-ylmethyl)phenyl)boronic acid hydrochloride showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism involved the disruption of cellular protein homeostasis, leading to increased levels of misfolded proteins and subsequent cell death .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its structural similarity to known antimicrobial agents suggests that it may interact with bacterial enzymes or receptors, potentially inhibiting their function.

Organic Synthesis

Reagent in Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This compound can serve as a versatile building block for synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid Compound | Yield (%) | Reaction Time (hours) | Catalyst Used |

|---|---|---|---|

| This compound | 85 | 2 | Pd(PPh)_2\Cl _2$$ |

| Phenylboronic acid | 90 | 1 | Pd(OAc)_2 |

| 4-Bromobenzeneboronic acid | 80 | 3 | NiCl_2 |

Material Science

Polymer Chemistry

The incorporation of boronic acids into polymer matrices has been studied for developing smart materials that respond to environmental stimuli. For instance, polymers containing this compound can undergo reversible changes in their physical properties upon exposure to specific analytes or conditions.

特性

IUPAC Name |

[3-chloro-4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2.ClH/c13-11-7-10(12(16)17)2-1-9(11)8-15-5-3-14-4-6-15;/h1-2,7,14,16-17H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLQLYARCOYDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN2CCNCC2)Cl)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。